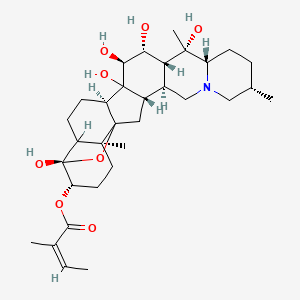

Angeloylzygadenine

Description

Angeloylzygadenine is a steroidal alkaloid primarily isolated from Veratrum species, including Veratrum dahuricum, Veratrum maackii, and Veratrum stenophyllum . It belongs to the Veratrum alkaloid class (D014704), known for cardiovascular effects such as antihypertensive activity . Structurally, it features a steroidal backbone esterified with an angeloyl group (2-methylbut-2-enoyl), distinguishing it from other alkaloids in the same biosynthetic family . Its isolation often involves chromatographic techniques (e.g., silica gel, Sephadex LH-20) and structural elucidation via NMR and MS .

Properties

CAS No. |

67370-02-9 |

|---|---|

Molecular Formula |

C32H49NO8 |

Molecular Weight |

575.7 g/mol |

IUPAC Name |

[(1S,2S,6S,9S,10S,11R,12R,13S,15S,19S,22S,23S)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C32H49NO8/c1-6-17(3)27(36)40-23-11-12-28(4)20-8-9-21-30(28,41-32(20,23)39)13-19-18-15-33-14-16(2)7-10-22(33)29(5,37)24(18)25(34)26(35)31(19,21)38/h6,16,18-26,34-35,37-39H,7-15H2,1-5H3/b17-6-/t16-,18-,19-,20?,21+,22-,23-,24+,25+,26-,28-,29+,30?,31?,32-/m0/s1 |

InChI Key |

VZBCOPRNVQLISP-PSQKXIODSA-N |

SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5C6CN7CC(CCC7C(C6C(C(C5(C4CC3)O)O)O)(C)O)C)O)C |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2(C3[C@@]1(OC24C[C@H]5[C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@H]6[C@H]([C@@H](C5([C@@H]4CC3)O)O)O)(C)O)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5C6CN7CC(CCC7C(C6C(C(C5(C4CC3)O)O)O)(C)O)C)O)C |

Synonyms |

angeloyl-zygadenine angeloylzygadenine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Angeloylzygadenine shares a steroidal core with other Veratrum alkaloids but differs in acyl substitutions. Key analogues include:

Table 1: Structural and Functional Comparison of this compound and Related Alkaloids

Key Structural Insights:

- Acyl Group Influence : The angeloyl group in this compound confers lipophilicity, enhancing membrane permeability compared to the aromatic veratroyl group in Veratroylzygadenine .

- Backbone Modifications : Zygadenine lacks esterification, reducing its bioactivity compared to acylated derivatives like this compound .

Functional and Toxicological Differences

Pharmacological Activities

- This compound : Demonstrates antihypertensive effects but exhibits increased toxicity when co-decocted with Panax ginseng, as shown in UPLC/Q-TOF MS studies .

- Jervine: Known for teratogenicity (e.g., cyclopia in embryos) via Hedgehog pathway inhibition, a mechanism absent in this compound .

- Germine : Targets voltage-gated sodium channels, causing neurotoxicity, whereas this compound’s effects are more cardiovascular-focused .

Toxicity Profiles

- Herb-Drug Interactions : this compound levels rise significantly in Veratrum nigrum and ginseng combinations, implicating it in herb incompatibility toxicity .

- Comparative Potency : Jervine and cyclopamine are more potent teratogens, while this compound’s toxicity is context-dependent (e.g., combinatorial use) .

Analytical Differentiation

Research Findings and Implications

- Biosynthetic Pathways : this compound and Veratroylzygadenine likely originate from zygadenine via esterification with angelic or veratric acid, respectively .

- Ecological Role : These alkaloids may serve as plant defense compounds, with structural variations influencing herbivore deterrence .

- Therapeutic Potential: While this compound’s antihypertensive properties are promising, its toxicity in combinations necessitates caution in traditional formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.